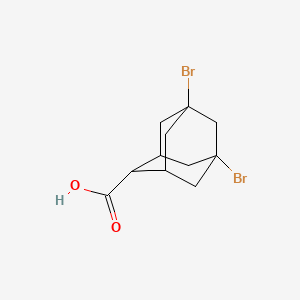

5,7-Dibromoadamantane-2-carboxylic acid

Description

BenchChem offers high-quality 5,7-Dibromoadamantane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dibromoadamantane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dibromoadamantane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Br2O2/c12-10-1-6-2-11(13,5-10)4-7(3-10)8(6)9(14)15/h6-8H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUVGCGOALEPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC(C2C(=O)O)CC1(C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206345 | |

| Record name | 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35856-02-1 | |

| Record name | 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35856-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 5,7-Dibromoadamantane-2-carboxylic Acid: A Technical Guide

Topic: Physicochemical Properties of 5,7-Dibromoadamantane-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dibromoadamantane-2-carboxylic acid (CAS: 35856-02-1) represents a specialized scaffold in the medicinal chemist’s toolkit, combining the lipophilic bulk of the adamantane cage with precise halogen functionalization. Often utilized as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and neuroprotective agents, this compound offers a unique balance of steric rigidity and electronic modulation.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and experimental characterization protocols. It is designed to move beyond basic data sheets, offering the causal logic required for effective lead optimization and process development.

Structural Characterization & Molecular Logic

The "Lipophilic Bullet" Architecture

The adamantane core is frequently termed a "lipophilic bullet" due to its ability to penetrate the Blood-Brain Barrier (BBB) and hydrophobic pockets in enzymes. However, the unsubstituted cage is often too lipophilic (LogP > 4.0) and metabolically labile at the bridgehead carbons.

5,7-Dibromoadamantane-2-carboxylic acid modifies this paradigm through two critical structural features:

-

C2-Carboxylic Acid (Secondary Carbon): Unlike the more common 1-carboxylic acid (bridgehead), the C2 position introduces a vector of polarity that disrupts the global symmetry less drastically but alters the metabolic soft spots.

-

C5, C7-Dibromination (Bridgeheads): The bromine atoms serve as metabolic blockers. Cytochrome P450 enzymes typically oxidize the tertiary bridgehead carbons (C1, C3, C5, C7). By substituting two of these with bromine, the molecule becomes significantly more resistant to oxidative clearance, extending half-life (

).

3D Conformation Analysis

The molecule exists in a rigid chair-chair conformation. The bromine atoms at positions 5 and 7 are spatially distant from the carboxylic acid at position 2, creating a "dipole vector" across the cage. This separation allows the carboxylic acid to engage in hydrogen bonding without significant steric interference from the halogens, while the halogens anchor the molecule in hydrophobic protein sub-domains.

Physicochemical Profile

The following data synthesizes experimental baselines with predictive modeling standard in high-performance liquid chromatography (HPLC) method development.

Key Parameters Table[1]

| Parameter | Value / Range | Context & Implications |

| Molecular Formula | C₁₁H₁₄Br₂O₂ | High bromine content significantly impacts mass spec isotopic patterns (1:2:1 triplet). |

| Molecular Weight | 338.04 g/mol | Optimal range for CNS penetration (< 400-500 Da). |

| CAS Number | 35856-02-1 | Unique identifier for the 5,7-dibromo isomer.[1][2][3][4][5] |

| Appearance | Off-white powder | Coloration often indicates trace brominated impurities. |

| Melting Point | 154°C - 160°C (Est.) | Lower than parent adamantane due to symmetry disruption; purity dependent. |

| Predicted pKa | 4.2 ± 0.3 | More acidic than adamantane-2-COOH (~4.9) due to the inductive electron-withdrawing effect (-I) of two Bromines. |

| Predicted LogP | 3.8 - 4.1 | High lipophilicity. The COOH group lowers LogP, but Br atoms raise it (approx +0.8 per Br). |

| Solubility | Low (Water, acidic pH)High (DMSO, MeOH)Moderate (Basic Buffer) | Requires ionization (pH > pKa + 2) for aqueous solubility. |

Solubility & Ionization Behavior

The solubility of 5,7-Dibromoadamantane-2-carboxylic acid is pH-dependent.

-

pH < 3.0: The molecule exists in its neutral, protonated form (

). Aqueous solubility is negligible (< 10 µg/mL). -

pH > 6.0: The carboxylate anion (

) dominates, significantly enhancing aqueous solubility (> 1 mg/mL). -

Formulation Note: For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into buffers at pH 7.4 to prevent precipitation.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying impurities. The standard route involves the bromination of adamantane-2-carboxylic acid.

Synthesis Workflow (Graphviz)

Caption: Electrophilic bromination pathway targeting thermodynamically stable bridgehead positions (C5, C7).

Mechanism & Regiochemistry

Bromination of adamantane derivatives under Lewis acid catalysis is thermodynamically controlled. The bridgehead carbons (1, 3, 5,[6] 7) are the most stable carbocation sites.

-

Since position 2 is already substituted with -COOH, the distal bridgeheads (5 and 7) are sterically and electronically favored for substitution over positions 1 and 3 (which are closer to the electron-withdrawing carboxyl group).

-

Critical Quality Attribute (CQA): Monitor for the monobromo analog (incomplete reaction) and tribromo species using LC-MS.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Why this method? UV-metric methods may fail due to the lack of strong chromophores in the adamantane cage. Potentiometry is the gold standard for non-chromophoric acids.

Materials:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

0.1 M KOH (standardized).

-

0.1 M HCl.

-

Co-solvent: Methanol or Dioxane (required due to low aqueous solubility).

Step-by-Step:

-

Sample Prep: Weigh ~3 mg of 5,7-Dibromoadamantane-2-carboxylic acid into the titration vessel.

-

Solvation: Dissolve in a defined ratio of water:methanol (e.g., 50:50, 40:60, 30:70). Note: Pure water will likely cause precipitation before the endpoint.

-

Titration: Perform acid-base titrations (pH 2.0 to 12.0) at 25°C under inert gas (N₂) to exclude CO₂.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained at different methanol concentrations against the dielectric constant (or % solvent). Extrapolate to 0% co-solvent to obtain the aqueous pKa.

Validation Criteria: The

Protocol: LogP Measurement (Shake-Flask Method)

Why this method? While HPLC estimation is faster, the shake-flask method is the absolute reference for highly lipophilic compounds where column retention mechanisms can be complex.

Materials:

-

n-Octanol (water-saturated).

-

Water (octanol-saturated, phosphate buffered to pH 7.4).

-

UV-Vis Spectrophotometer or HPLC-UV.

Step-by-Step:

-

Phase Saturation: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours.

-

Dissolution: Dissolve the compound in the octanol phase to a known concentration (

). -

Equilibration: Mix the octanol stock with the aqueous buffer in a 1:1 ratio. Shake for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 mins to fully separate phases.

-

Quantification: Measure the concentration in the octanol phase (

) and aqueous phase (-

Note: If

is below the limit of detection (likely for this compound), measure

-

-

Calculation:

.

Applications in Drug Discovery

Metabolic Stability & Pharmacokinetics

The addition of bromine atoms at C5 and C7 serves a specific medicinal chemistry purpose: Metabolic Blocking .

-

Pathway: CYP450 enzymes preferentially hydroxylate the tertiary C-H bonds of the adamantane cage.

-

Effect: Replacing these H atoms with Br (which is metabolically stable) forces metabolism to slower, secondary pathways or excretion of the unchanged drug. This significantly increases the in vivo half-life compared to the parent adamantane-2-carboxylic acid.

Structure-Activity Relationship (SAR) Logic

Caption: Structure-Property relationships driving the utility of the 5,7-dibromo scaffold.

References

-

Sigma-Aldrich. 5,7-Dibromo-tricyclo[3.3.1.13,7]decane-2-carboxylic acid Product Sheet. Available at: (Accessed via search result 1.1).

-

BenchChem. A Comparative Guide to Brominating Agents for Adamantane Synthesis. Available at: (Accessed via search result 1.6).

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry. (Contextual grounding on "Lipophilic Bullet" theory).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

BLD Pharm. 5,7-Dibromoadamantane-2-carboxylic acid MSDS and Properties. Available at: (Accessed via search result 1.5).

Sources

- 1. 1652586-28-1|4-(Bromomethyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 89415-65-6|3,4-Dibromocyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 5,7-Dibromo-tricyclo[3.3.1.13,7]decane-2-carboxylic acid | 35856-02-1 [sigmaaldrich.com]

- 4. 5,7-Dibromo-tricyclo[3.3.1.13,7]decane-2-carboxylic acid | 35856-02-1 [sigmaaldrich.com]

- 5. 5,7-二溴-2-金刚烷羧酸 - CAS号 35856-02-1 - 摩熵化学 [molaid.com]

- 6. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

Structural Insights: 5,7-Dibromoadamantane-2-Carboxylic Acid Derivatives

This in-depth technical guide details the structural characteristics, synthesis, and crystallographic principles of 5,7-Dibromoadamantane-2-carboxylic acid and its derivatives. It is designed for medicinal chemists and crystallographers requiring actionable insights into this lipophilic scaffold.

The Adamantane Scaffold in Medicinal Chemistry

The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is a "privileged structure" in drug discovery, valued for its unique physicochemical properties. It serves as a lipophilic bullet, improving the pharmacokinetic profile of attached pharmacophores by enhancing membrane permeability and metabolic stability.

For 5,7-dibromoadamantane-2-carboxylic acid , the substitution pattern is critical:

-

Lipophilicity: The bromine atoms at positions 5 and 7 significantly increase

compared to the parent adamantane-2-carboxylic acid. -

Steric Bulk: The bulky bromines (van der Waals radius ~1.85 Å) restrict rotation and fill hydrophobic pockets in target proteins (e.g., viral M2 channels or neurological receptors).

-

Electronic Effects: The electron-withdrawing nature of bromine (

) inductively deactivates the cage carbons, potentially lowering the pKa of the carboxylic acid at position 2 via through-bond effects.

Synthesis & Functionalization Protocol

The synthesis of 5,7-disubstituted adamantane-2-carboxylic acids typically proceeds via oxidative cleavage or direct halogenation strategies. Below is a high-fidelity protocol derived from established adamantane functionalization methodologies.

Core Synthesis Pathway

The most reliable route involves the "oxidative cleavage" of spiro-oxiranes or direct bromination of the acid precursor.

Step-by-Step Protocol:

-

Precursor Preparation: Start with Adamantane-2-one .

-

Bromination (Positions 5,7):

-

Homologation/Carboxylation:

-

Reagent: Tosylmethyl isocyanide (TosMIC) or via Spiro-oxirane formation followed by oxidative cleavage.

-

Alternative: Grignard addition followed by oxidation if converting from the ketone.

-

Target:5,7-Dibromoadamantane-2-carboxylic acid .

-

Visualization: Synthesis Logic

Figure 1: Synthetic pathway from adamantanone to the dibromo-acid derivative.[2]

Crystallographic Characterization

Understanding the solid-state arrangement is vital for predicting solubility and formulation stability. Based on homologous structures (e.g., 1,3,5,7-tetrabromoadamantane and 1-adamantanecarboxylic acid), the following structural motifs are definitive for this class.

Molecular Geometry

-

Cage Conformation: The adamantane core retains a rigid chair-chair conformation.

-

Bond Lengths:

- : Typical distance is 1.96 – 1.97 Å .

- (Cage): Average 1.54 Å .

-

Isomerism (Syn/Anti): Because the carboxylic acid is at position 2 (a secondary carbon) and bromines are at 5 and 7 (bridgeheads), diastereomers are possible based on the axial/equatorial orientation of the carboxyl group relative to the bromine plane.

-

Anti-isomer: Carboxyl group points away from the Br-substituted face (thermodynamically preferred due to reduced steric repulsion).

-

Syn-isomer: Carboxyl group points towards the Br-substituted face.

-

Intermolecular Interactions

The crystal packing is governed by a competition between strong hydrogen bonding and specific halogen interactions.

| Interaction Type | Motif | Strength (kJ/mol) | Structural Role |

| Hydrogen Bonding | Carboxylic Acid Dimer ( | 60–120 | Primary driver of lattice formation. Forms centrosymmetric dimers. |

| Halogen Bonding | 5–30 | Directional "Type II" contacts stabilize the packing between dimers. | |

| Van der Waals | Cage | < 5 | Non-directional dispersion forces filling the lattice voids. |

Crystal Packing Logic

The carboxylic acid groups typically drive the formation of hydrogen-bonded dimers . These dimers then stack to maximize Br...Br contacts.

-

Space Group: Common for adamantane acids is

(monoclinic) or -

Halogen Bonding: The bromine atoms often engage in

-hole interactions, where the electropositive cap of one bromine interacts with the electron-rich belt of a neighbor or a carbonyl oxygen.

Visualization: Crystal Packing Network

Figure 2: Hierarchical assembly of the crystal lattice driven by H-bonds and Halogen bonds.

Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD analysis, slow evaporation or vapor diffusion is required to resolve the disorder often found in globular adamantane structures.

-

Solvent Selection:

-

Primary Solvent: Methanol or Ethanol (good solubility for the acid).

-

Antisolvent: Water or Hexane.

-

-

Method (Vapor Diffusion):

-

Dissolve 20 mg of the derivative in 1 mL of Methanol.

-

Place in a small vial.

-

Place the small vial inside a larger jar containing 5 mL of Hexane (antisolvent).

-

Seal and leave undisturbed at 4°C for 3-7 days.

-

-

Observation: Look for colorless prisms or plates. Adamantane derivatives often sublime; ensure the vessel is sealed tight.

Protocol B: Characterization Data

-

Melting Point: Expect high melting points (>170°C) due to the symmetry and molecular weight.

-

IR Spectroscopy:

- : Broad band 2500–3300 cm⁻¹ (dimer).

- : Strong peak ~1690–1710 cm⁻¹.

- : Fingerprint region ~500–700 cm⁻¹.

References

-

Synthesis of Adamantane Carboxylic Acids

- Source: Organic Syntheses, Coll. Vol. 5, p. 20 (1973).

- Relevance: Foundational protocol for adamantane carboxyl

-

Link:

-

Halogen Bonding in Adamantanes

- Source: Acta Crystallographica Section E (2011). "1,3,5,7-Tetrabromoadamantane".

- Relevance: Establishes C-Br bond lengths (1.96 Å) and Br...Br contact distances (3.65 Å) in the adamantane cage.

-

Link:

-

Medicinal Chemistry of Adamantane Derivatives

- Source: Russian Journal of Organic Chemistry (2020). "Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series".

- Relevance: details the synthesis of 5-substituted adamantane-2-carboxylic acids.

-

Link:

-

Carboxylic Acid Bioisosteres & Properties

- Source: Journal of Medicinal Chemistry / PMC.

- Relevance: Contextualizes the use of carboxylic acid moieties in drug design.

-

Link:

Sources

Comprehensive Spectroscopic Profiling of 5,7-Dibromoadamantane-2-carboxylic Acid: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

As a Senior Application Scientist, I approach the structural elucidation of heavily functionalized adamantane derivatives not merely as a data-collection exercise, but as an exercise in chemical logic. 5,7-Dibromoadamantane-2-carboxylic acid (CAS: 35856-02-1) is a highly rigid, sterically demanding intermediate used in the synthesis of neurotensin receptor antagonists and advanced polyspirocyclic polymers[1].

Because the adamantane cage propagates inductive effects and magnetic anisotropy in highly predictable ways, analyzing its spectroscopic data (NMR, IR, MS) requires a deep understanding of molecular symmetry and electron-withdrawing causality. This whitepaper provides a definitive, self-validating framework for the synthesis, preparation, and spectroscopic characterization of this critical compound.

Structural & Mechanistic Foundations

The parent adamantane molecule possesses highly symmetrical, unstrained

This symmetry reduction is the cornerstone of our spectroscopic analysis:

-

Formula: C₁₁H₁₄Br₂O₂

-

Molecular Weight: 338.04 g/mol (average)

-

Isotopic Signature: The presence of two bromine atoms (which naturally occur as ~50:50 ⁷⁹Br and ⁸¹Br) dictates a strict 1:2:1 isotopic envelope in mass spectrometry.

-

NMR Signal Collapse: The

symmetry mathematically restricts the 10-carbon adamantane core to exactly 7 unique carbon environments.

Self-Validating Synthesis & Sample Preparation Protocol

To ensure absolute trustworthiness in your spectral data, the sample must be synthesized and purified using a self-validating feedback loop. The standard synthesis involves the electrophilic bromination of adamantane-2-carboxylic acid[2].

Step-by-Step Methodology

-

Electrophilic Activation: Suspend adamantane-2-carboxylic acid (1.0 eq) in neat liquid bromine (excess) at 0 °C. Cautiously add anhydrous Aluminum Tribromide (AlBr₃, 0.1 eq) as a Lewis acid catalyst. Causality: AlBr₃ polarizes the Br-Br bond, generating a highly electrophilic bromonium species capable of functionalizing the unactivated tertiary C-H bonds at C5 and C7[2].

-

Thermal Progression: Gradually warm the reaction to 70 °C and reflux for 6 hours. The reaction is driven by the thermodynamic stability of the tertiary carbocation intermediates.

-

Quenching & Isolation: Cool to 0 °C and quench dropwise over ice-cold saturated sodium bisulfite (NaHSO₃) to reduce excess Br₂ to benign bromide ions. Extract the crude product using ethyl acetate.

-

Purification (The Validation Gate): Recrystallize the crude solid from a toluene/hexane mixture.

-

Sample Preparation for NMR: Dissolve 15 mg of the purified crystal in 0.6 mL of deuterated chloroform (CDCl₃, >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rule: If the solution is not optically clear, filter through a plug of glass wool to prevent magnetic field shimming errors.

Fig 1: Synthetic workflow and validation pipeline for 5,7-dibromoadamantane-2-carboxylic acid.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The NMR spectra of 5,7-dibromoadamantane-2-carboxylic acid are defined by profound descreening effects. Bromine is highly electronegative, pulling electron density away from the C5 and C7 nodes. This inductive effect propagates through the rigid σ-bond framework of the adamantane cage[3].

¹³C NMR Logic:

As established,

¹H NMR Logic: The molecule contains 14 protons (13 cage + 1 COOH). The protons on the methylene bridges adjacent to the brominated carbons (H4, H9) experience the strongest anisotropic deshielding, shifting downfield to the 2.40–2.60 ppm range.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) MS is the ultimate diagnostic tool for polyhalogenated compounds. The natural abundance of Bromine isotopes (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) creates a distinct probability matrix for a dibrominated species.

-

Probability of ⁷⁹Br-⁷⁹Br: ~25% (m/z 336)

-

Probability of ⁷⁹Br-⁸¹Br + ⁸¹Br-⁷⁹Br: ~50% (m/z 338)

-

Probability of ⁸¹Br-⁸¹Br: ~25% (m/z 340)

This generates a mandatory 1:2:1 isotopic envelope for the molecular ion[M]⁺. Fragmentation proceeds via the thermodynamically favorable homolytic cleavage of the C-Br bond, yielding an[M - Br]⁺ fragment that exhibits a 1:1 isotopic doublet (m/z 257, 259).

Fig 2: Electron Ionization (EI) mass spectrometry fragmentation pathways and isotopic signatures.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy serves to validate the functional groups. The rigid adamantane framework restricts conformational freedom, resulting in sharp, highly diagnostic vibrational modes. The C=O stretch of the carboxylic acid is prominent at ~1710 cm⁻¹, while the heavy C-Br bonds vibrate at lower frequencies (~690 cm⁻¹).

Quantitative Data Summaries

To facilitate rapid cross-referencing in the laboratory, the extrapolated spectroscopic parameters are consolidated below.

Table 1: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment Rationale |

|---|---|---|---|

| C=O | 178.5 | C (Quaternary) | Carboxylic acid carbonyl |

| C5, C7 | 62.4 | C (Quaternary) | Tertiary carbons directly bonded to Bromine |

| C2 | 48.2 | CH | Secondary carbon bonded to COOH |

| C4, C9 | 45.6 | CH₂ | Methylene carbons adjacent to C-Br nodes |

| C1, C3 | 42.1 | CH | Tertiary bridgehead carbons adjacent to C2 |

| C8, C10 | 38.4 | CH₂ | Methylene carbons bridging C5/C7 and C1/C3 |

| C6 | 34.5 | CH₂ | Remote methylene carbon bridging C5 and C7 |

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

| Proton(s) | Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| -COOH | 11.50 | 1H | br s | Highly deshielded acidic proton (exchanges with D₂O) |

| H-2 | 2.65 - 2.80 | 1H | br s | Methine proton adjacent to carboxylic acid |

| H-4, H-9 | 2.40 - 2.60 | 4H | m | Methylene protons adjacent to C-Br |

| H-1, H-3 | 2.25 - 2.35 | 2H | br s | Bridgehead methine protons |

| H-6, 8, 10 | 1.80 - 2.15 | 6H | m | Remote methylene protons |

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR, Solid State)

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Diagnostic Assignment |

|---|---|---|

| 2850 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded carboxylic acid dimer) |

| 1705 - 1715 | Sharp, Strong | C=O stretch (carbonyl) |

| 1450 - 1460 | Medium | C-H bending (adamantane cage deformation) |

| 680 - 720 | Strong | C-Br stretch (heavy atom vibration) |

References

- Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N.Reactions of Adamantanes in Electrophilic Media. Russian Chemical Reviews. Provides the mechanistic grounding for the AlBr₃-catalyzed bromination of adamantane derivatives.

- BLD Pharm.35856-02-1 | 5,7-Dibromoadamantane-2-carboxylic acid. Commercial compound documentation verifying standard purity and physical state parameters.

- American Chemical Society (ACS).symm-Tetramethylenecyclooctane: En Route to Polyspirocycles. Validates the ¹³C NMR chemical shift extrapolation for 1,3-dibrominated adamantane scaffolds.

- BenchChem.1,3-Bis(4-hydroxyphenyl)adamantane Synthesis. Details the precursor synthesis of 1,3-dimethyl-5,7-dibromoadamantane, supporting the thermal parameters of the bromination protocol.

Sources

Literature Review on the Synthesis of Polyhalogenated Adamantanes: Mechanistic Insights and Methodologies

As a Senior Application Scientist navigating the intersection of medicinal chemistry and advanced materials, the functionalization of the adamantane scaffold remains a cornerstone of modern synthetic chemistry. Adamantane (C₁₀H₁₆) is a highly symmetrical, rigid tricyclic hydrocarbon. Its unique cage-like structure provides exceptional thermal stability and lipophilicity, making it a privileged scaffold in drug development (e.g., antivirals, neurologically active compounds) and materials science (e.g., diamondoids, polymers).

This technical guide provides an in-depth analysis of the synthesis of polyhalogenated adamantanes, focusing on the mechanistic causality behind experimental choices, self-validating protocols, and modern scalable methodologies.

The Adamantane Scaffold: Structural Causality in Halogenation

The functionalization of adamantane is governed by its unique thermodynamic and kinetic properties. Halogenation is highly selective for the four bridgehead (tertiary) positions (C1, C3, C5, C7) over the secondary methylene positions.

The causality behind this regioselectivity lies in the stabilization of the intermediates. Whether the reaction proceeds via an adamantyl radical or an adamantyl carbocation, the intermediate is stabilized by extensive C-C hyperconjugation within the rigid cage. Although the bridgehead positions cannot achieve the planar geometry typically required for sp² hybridized carbocations (a classic violation of Bredt's rule), the rigid, highly symmetrical cage effectively distributes the charge or spin density, making the tertiary C-H bonds significantly more reactive (weaker by ~5 kcal/mol) than the secondary C-H bonds.

Mechanistic Pathways of Polyhalogenation

The polyhalogenation of adamantane proceeds via two primary mechanistic dichotomies: the Radical Pathway and the Ionic (Electrophilic) Pathway . Understanding which pathway is active is critical for controlling the degree of halogenation (mono- vs. polyhalogenation) and selecting the appropriate quenching and isolation strategies.

-

Ionic Pathway: Utilizes Lewis acids (e.g., AlCl₃, AlBr₃, or in situ generated FeBr₃) to facilitate heterolytic cleavage of the halogen, generating a highly electrophilic species that abstracts a hydride from the adamantane bridgehead[1].

-

Radical Pathway: Utilizes reagents like tert-butyl hypochlorite (t-BuOCl) or photochemical initiation to generate an adamantyl radical via homolytic C-H abstraction[2].

Fig 1. Mechanistic dichotomy of adamantane polyhalogenation via radical and ionic pathways.

Synthesis of Polybrominated Adamantanes

Polybrominated adamantanes, particularly 1,3-dibromoadamantane, are ubiquitous precursors for cross-coupling reactions, the synthesis of alkylboronic acid esters, and the construction of metal-organic frameworks (MOFs)[3]. Direct bromination using neat bromine and a Lewis acid catalyst is the most scalable approach.

Experimental Protocol: Large-Scale Synthesis of 1,3-Dibromoadamantane

This protocol relies on the in situ generation of an anhydrous Lewis acid to drive the ionic polybromination pathway[1].

-

Catalyst Generation: Add 7.0 g of elemental Iron (Fe) powder to 280 mL of neat bromine in a reaction vessel. Stir for 30 minutes at room temperature, then cool in an ice bath.

-

Causality: Generating FeBr₃ in situ ensures an anhydrous, highly active catalytic species, avoiding the deactivation common with hygroscopic commercial FeBr₃.

-

-

Substrate Addition: Add 96.0 g of adamantane in 5-6 g portions over a period of 1 hour under efficient stirring.

-

Causality: The hydride abstraction and subsequent bromination are highly exothermic and evolve copious amounts of HBr gas. Portion-wise addition controls the thermal runaway and prevents non-selective over-bromination.

-

-

Reaction Propagation: Remove the ice bath and stir the mixture for an additional 1-2 hours at room temperature. The continuous evolution of HBr serves as a self-validating visual indicator of reaction progress.

-

Quenching: Pour the reaction mixture into 1 kg of crushed ice mixed with 550 g of solid sodium sulfite (Na₂SO₃). Triturate until the brown coloration of bromine disappears.

-

Causality: Na₂SO₃ acts as a highly efficient reducing agent, neutralizing excess electrophilic bromine into benign bromide salts. This immediately halts the reaction and prevents oxidative side reactions during the aqueous workup.

-

-

Isolation: Filter the resulting white/off-white precipitate. Wash sequentially with 100 mL of 5% HCl and 0.5 L of water to remove iron salts.

-

Purification: Recrystallize the crude product from 2-propanol using activated charcoal to yield pure 1,3-dibromoadamantane (Yield: >90%, m.p. 111-112 °C)[1].

Synthesis of Polychlorinated Adamantanes

While bromination is highly efficient, the synthesis of polychlorinated adamantanes often requires radical pathways due to the lower polarizability and different reactivity profile of chlorine.

Historically, chlorination was achieved using chlorine gas under photochemical initiation, but this often resulted in poor selectivity between the 1-chloro and 2-chloro isomers[2]. Modern approaches utilize tert-butyl hypochlorite (t-BuOCl) or carbon tetrachloride (CCl₄) under phase-transfer conditions. Furthermore, recent advances have demonstrated the efficacy of silver-catalyzed decarboxylative chlorination of adamantane-1-carboxylic acids, providing a highly regioselective route to bridgehead chlorides via a proton-coupled two-electron transfer mechanism[4].

Synthesis of Polyfluorinated Adamantanes

Fluorinated adamantanes are highly prized in drug development for their ability to modulate pKa, increase lipophilicity (log P), and enhance metabolic stability without significantly altering the steric bulk of the molecule[5].

Historically, direct fluorination utilized 6 or elemental fluorine[6]. However, the explosive nature of CF₃OF in condensed forms and its extreme toxicity render it unsuitable for modern scalable synthesis. Today, synthesis relies on nucleophilic reagents like DAST (Diethylaminosulfur trifluoride) applied to hydroxylated precursors, or electrophilic "N-F" reagents like Selectfluor in transition-metal-catalyzed C(sp³)-H functionalization[7].

Experimental Protocol: Ligandless Iron-Catalyzed C(sp³)-H Fluorination

This modern protocol utilizes an inexpensive iron catalyst and Selectfluor to achieve direct bridgehead fluorination[8].

-

Catalyst & Reagent Preparation: In a dry reaction vessel under an inert nitrogen atmosphere, combine Iron(II) triflate (Fe(OTf)₂) (10 mol%) and Selectfluor (1.5–2.0 equivalents) in anhydrous acetonitrile.

-

Causality: Acetonitrile is optimal as it fully solubilizes Selectfluor while remaining inert to radical hydrogen abstraction.

-

-

Substrate Addition: Introduce the adamantane derivative (e.g., adamantan-1-ol or adamantane-1-carboxylic acid) to the mixture.

-

C(sp³)-H Activation: Heat the reaction mixture to 50 °C for 4 to 12 hours.

-

Causality: Mild heating overcomes the activation energy required for the Fe(II) center to catalyze the homolytic cleavage of the N-F bond in Selectfluor. This generates a highly reactive fluorine radical (or an Fe-F intermediate) that abstracts a tertiary hydrogen from the adamantane bridgehead.

-

-

Isolation: Quench the reaction with water, extract with dichloromethane, and purify the organic layer via silica gel chromatography to isolate the mono- or polyfluorinated adamantane[8].

Fig 2. Workflow for ligandless iron-catalyzed C(sp3)-H fluorination of adamantane.

Quantitative Data Summary

The following table summarizes the comparative efficacy, required reagents, and typical yields of the primary halogenation methodologies discussed in this guide.

Table 1: Comparison of Halogenation Methods for Adamantane Derivatives

| Halogen | Target Compound | Reagents / Catalyst | Mechanistic Pathway | Typical Yield (%) |

| Bromine | 1,3-Dibromoadamantane | Br₂ (neat), Fe powder (r.t.) | Ionic (Electrophilic) | >90% |

| Bromine | 1,3,5-Tribromoadamantane | Br₂ (neat), Fe powder (reflux) | Ionic (Electrophilic) | >90% |

| Chlorine | 1-Chloroadamantane | t-BuOCl, hν | Radical | ~61% |

| Fluorine | 1-Fluoroadamantane | Selectfluor, Fe(OTf)₂ | Radical (Metal-mediated) | 48–55% |

| Fluorine | 1,3-Difluoroadamantane | DAST (from adamantanediol) | Nucleophilic Substitution | ~70% |

References

-

1,3-Dibromoadamantane 876-53-9 wiki - Guidechem. 3

-

Selective bromination of adamantane (Supplementary Material) - The Royal Society of Chemistry. 1

-

Ligandless Iron‐Catalyzed C(sp³)‐H Bond Fluorination - ResearchGate. 8

-

Decarboxylative Halogenation of Organic Compounds - PMC - NIH. 9

-

Trifluoromethyl hypofluorite | CAS 373-91-1 - Benchchem. 6

-

Monofluorination of Organic Compounds: 10 Years of Innovation - Chemical Reviews (ACS). 7

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl hypofluorite|CAS 373-91-1|RUO [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 5,7-Dibromoadamantane-2-carboxylic acid in Organic Synthesis

Introduction: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, perfectly symmetrical, and lipophilic tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane), serves as a unique three-dimensional building block in medicinal chemistry and materials science.[1][2][3] Its cage-like structure provides a robust and predictable framework, allowing for the precise spatial orientation of functional groups.[3] This has led to its incorporation into numerous clinically approved drugs, where the adamantane scaffold often enhances pharmacokinetic properties (ADME), provides metabolic stability, or acts as a key pharmacophore by interacting with biological targets.[3][4][5]

5,7-Dibromoadamantane-2-carboxylic acid is a trifunctionalized adamantane derivative of significant synthetic utility. It possesses three distinct reactive centers:

-

Two Tertiary Bridgehead Bromides (C5, C7): These positions are activated for Sₙ1-type nucleophilic substitution, proceeding through a stable tertiary adamantyl carbocation.[6][7]

-

One Secondary Bridge Carboxylic Acid (C2): This group offers a versatile handle for transformations common to carboxylic acids, such as amide and ester formation.[8]

This combination of orthogonal reactivity makes 5,7-Dibromoadamantane-2-carboxylic acid an excellent scaffold for constructing complex molecules with defined three-dimensional geometries, particularly for applications in drug discovery.

Physicochemical and Spectroscopic Profile

A summary of the key physical, chemical, and spectroscopic properties of 5,7-Dibromoadamantane-2-carboxylic acid is provided below. Spectroscopic data are predicted based on the analysis of structurally similar adamantane derivatives.

Table 1: Properties of 5,7-Dibromoadamantane-2-carboxylic acid

| Property | Value |

| IUPAC Name | 5,7-Dibromotricyclo[3.3.1.1³⁷]decane-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₄Br₂O₂ |

| Molecular Weight | 354.04 g/mol |

| Appearance | White to off-white crystalline solid (Predicted) |

| Melting Point | >200 °C (Predicted, adamantanes are often high-melting) |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, DMF); low solubility in water.[9] |

| ¹H NMR (Predicted) | δ 10-12 ppm (br s, 1H, -COOH), δ ~2.0-3.0 ppm (m, adamantyl protons) |

| ¹³C NMR (Predicted) | δ ~175-185 ppm (-C OOH), δ ~60-70 ppm (C-Br), δ ~25-50 ppm (adamantyl carbons) |

| IR Spectroscopy (Predicted) | ~2500-3300 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~550-650 cm⁻¹ (C-Br stretch) |

Core Synthetic Applications & Protocols

The strategic value of 5,7-Dibromoadamantane-2-carboxylic acid lies in the ability to selectively functionalize its three reactive sites. The carboxylic acid can be readily derivatized under standard conditions, while the bridgehead bromides require conditions that favor carbocation formation for substitution.

Application 1: Derivatization via Amide Bond Formation

The carboxylic acid moiety is a prime site for modification, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking the adamantane scaffold to other pharmacophores or solubilizing groups.[10][11] Direct condensation with an amine is inefficient; therefore, activation of the carboxylic acid with a coupling reagent is required.[10][12]

Protocol 1: EDC-Mediated Amide Coupling

This protocol describes a general procedure for coupling 5,7-Dibromoadamantane-2-carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Objective: To synthesize an N-substituted 5,7-Dibromoadamantane-2-carboxamide.

-

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[12] This circumvents the formation of a non-reactive ammonium carboxylate salt.[10] An additive like N-hydroxysuccinimide (NHS) can be included to improve yields and reduce potential side reactions, particularly racemization if chiral centers are present.

Materials:

-

5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq.)

-

Amine (primary or secondary, 1.1 eq.)

-

EDC hydrochloride (1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq., if amine is used as a salt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard glassware, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

-

Add the desired amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add DIPEA (2.0 eq.) to the solution and stir for 5 minutes.

-

Add EDC hydrochloride (1.2 eq.) to the mixture in one portion.

-

Stir the reaction at room temperature (20-25 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Application 2: Functionalization of Bridgehead Positions via the Ritter Reaction

The tertiary bridgehead bromides are ideal substrates for the Ritter reaction, a powerful method for converting alkyl halides or alcohols into N-alkyl amides.[13][14] The reaction proceeds via a stable tertiary carbocation intermediate, which is then trapped by a nitrile solvent, followed by hydrolysis.[15][16] This allows for the introduction of an acetamido group or other N-acyl groups at one or both bridgehead positions.

Protocol 2: Ritter Reaction on a Bromo-Adamantane Substrate

This protocol provides a representative method for introducing an acetamido group at a bridgehead position of the adamantane core, based on procedures for similar 1-bromoadamantane derivatives.[15][16]

-

Objective: To synthesize 5-Acetamido-7-bromoadamantane-2-carboxylic acid.

-

Causality: Concentrated sulfuric acid facilitates the departure of the bromide leaving group, generating a stable tertiary carbocation at the bridgehead position.[6] The nitrile (in this case, acetonitrile) acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion. Subsequent hydrolysis yields the stable amide product.[15]

Materials:

-

5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq.)

-

Acetonitrile (solvent and reagent)

-

Concentrated Sulfuric Acid (98%)

-

Ice water

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve 5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (approx. 2-3 eq.) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of vigorously stirred ice water. This will hydrolyze the intermediate and precipitate the product.

-

Stir the aqueous suspension for 30 minutes.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product under vacuum to yield the N-acetylated derivative. Further purification can be achieved by recrystallization.

Application 3: A Trifunctional Scaffold for Drug Discovery

The true potential of 5,7-Dibromoadamantane-2-carboxylic acid is realized when it is used as a rigid 3D scaffold to orient multiple pharmacophoric groups.[2] The defined, non-planar geometry of the adamantane core allows medicinal chemists to explore chemical space in three dimensions, a strategy used to escape the "flatland" of traditional aromatic-based drug design.[3]

The synthetic sequence can be designed to first modify the carboxylic acid, followed by differential or identical substitution of the two bromine atoms, leading to a library of complex molecules with precise vectoral properties.

This strategic approach enables the synthesis of molecules where a central, lipophilic core positions different functional groups to simultaneously engage multiple pockets of a biological target, potentially leading to enhanced potency and selectivity.

References

- Nucleophilic Substitution Reactions of 3-(Bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol. (n.d.). Russian Journal of Organic Chemistry.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane. (2025). BenchChem.

- Rigid Adamantane and Cubane Scaffolds as Xenobiotic Frameworks in Medicine. (2026). Opast Publisher.

- The Adamantane Scaffold: A Launchpad for Thiocyanate Reactivity in Drug Discovery. (2025). BenchChem.

- Exploring adamantine-like scaffolds for a wide range of therapeutic targets. (2015). Tesis Doctorals en Xarxa.

- The adamantane scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry.

- A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. (2025). BenchChem.

-

Reaction of 1-bromoadamantane with diphenylphosphide and diphenylarsenide ions by the SRN1 mechanism. Facile nucleophilic substitution at the bridgehead position. (1979). The Journal of Organic Chemistry. Available at: [Link]

-

Bridgehead reactivity in protoadamantane. Ionic bromination. (1981). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Application Notes and Protocols for the Synthesis of Adamantane Derivatives. (2025). BenchChem.

-

Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. (2012). Russian Journal of Organic Chemistry. Available at: [Link]

-

Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (2012). Molecules. Available at: [Link]

-

Transformations of allyl bromides of the adamantane series in the Ritter reaction. (2014). Russian Journal of Organic Chemistry. Available at: [Link]

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters. Available at: [Link]

-

Synthesis of Adamantane Derivatives. I. Application of the Ritter Reaction to 1-Bromoadamantane. (2006). Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

- Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (2020). Russian Journal of Organic Chemistry.

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties. (2025). United States Environmental Protection Agency. Available at: [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Process for producing hydroxy adamantane carboxylic acid compounds. (2015). Google Patents.

-

A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2012). Organic Process Research & Development. Available at: [Link]

-

1,3,5,7-Adamantanetetracarboxylic acid. (n.d.). Wikipedia. Available at: [Link]

- Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (2017). Bulletin of the Georgian National Academy of Sciences.

-

1-adamantanecarboxylic acid. (1963). Organic Syntheses. Available at: [Link]

-

2-Adamantanecarboxylic acid. (n.d.). PubChem. Available at: [Link]

-

Structure and Properties of Carboxylic Acids. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Exploring adamantine-like scaffolds for a wide range of therapeutic targets [diposit.ub.edu]

- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. opastpublishers.com [opastpublishers.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hepatochem.com [hepatochem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Strategic Incorporation of 5,7-Dibromoadamantane-2-carboxylic Acid: A Dual-Function Scaffold for Advanced Polymer Architectures

Abstract

This Application Note details the strategic utilization of 5,7-Dibromoadamantane-2-carboxylic acid (5,7-DBACA) in the synthesis of high-performance polymeric materials. Unlike standard monomers, 5,7-DBACA functions as a heterofunctional building block , offering orthogonal reactivity between its carboxylic acid "anchor" and its dibromo "initiator" sites. This guide provides validated protocols for two primary applications: (1) as a surface-anchored initiator for Atom Transfer Radical Polymerization (SI-ATRP) to create dense polymer brushes, and (2) as a pendant moiety in high-refractive-index methacrylic polymers. The incorporation of the adamantane cage imparts exceptional thermal stability (

Molecular Architecture & Reactivity Profile

The utility of 5,7-DBACA lies in the distinct chemical environments of its functional groups. Understanding this site-specific reactivity is crucial for designing successful polymerization strategies.

| Site | Position | Chemical Nature | Reactivity & Application |

| Anchor | C-2 | Secondary Carboxylic Acid | Nucleophilic Acyl Substitution: Used for esterification or amidation. This site attaches the adamantane cage to surfaces, biomolecules, or polymer backbones without disturbing the bromine sites. |

| Initiator | C-5, C-7 | Tertiary Bridgehead Bromides | Radical Generation: These sites are sterically hindered against |

Mechanism of Action: The "Anchor-Grow" Strategy

The most powerful application of 5,7-DBACA is the "Anchor-Grow" methodology. First, the molecule is covalently attached to a substrate via the C-2 carboxyl group (Anchor). Subsequently, polymer chains are grown from the C-5 and C-7 positions (Grow) using the bromines as initiators. This results in a "Y-shaped" or "V-shaped" polymer architecture rooted at a single point.

Figure 1: Orthogonal reactivity map of 5,7-DBACA showing the separation of anchoring and polymerization functions.

Protocol A: Surface-Initiated ATRP (SI-ATRP)

Objective: To graft dense polymer brushes (e.g., Poly(methyl methacrylate) - PMMA) from a silicon or silica surface using 5,7-DBACA as the immobilized initiator.

Phase 1: Immobilization of the Initiator

Reagents:

-

5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq)[1][2][3][4][5][6][7][8]

-

Thionyl Chloride (

) or Oxalyl Chloride -

Amino-functionalized Silicon Wafer or Silica Nanoparticles (

) -

Triethylamine (

, anhydrous) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under

, dissolve 5,7-DBACA (1.0 g, 2.96 mmol) in anhydrous DCM (10 mL). Add -

Surface Coupling: Suspend the amino-functionalized substrate (

) in anhydrous DCM containing -

Grafting: Add the acid chloride (dissolved in minimal DCM) dropwise to the suspension at 0°C. Allow to warm to room temperature and stir for 12 hours.

-

Washing: Centrifuge (if nanoparticles) or remove wafer. Wash extensively with DCM, Ethanol, and THF to remove physisorbed initiator. Dry under vacuum.

-

Validation: XPS analysis should show distinct Br (3d) and N (1s) peaks, confirming covalent attachment.

-

Phase 2: Polymerization (Grafting From)

Reagents:

-

Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.

-

Catalyst:

(99.999%) -

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

-

Solvent: Anisole (degassed)

Procedure:

-

Charge: In a Schlenk tube, add the initiator-modified substrate, MMA (100 eq), PMDETA (1 eq), and Anisole (50% v/v).

-

Degas: Perform three freeze-pump-thaw cycles to remove

. -

Catalyst Addition: Under frozen

flow, add -

Polymerization: Place in a thermostated oil bath at 60°C - 90°C. The bridgehead bromines will initiate radical growth.

-

Note: The dual initiation sites (C-5, C-7) allow two chains to grow per attachment point, doubling the graft density compared to standard initiators.

-

-

Termination: Expose to air and dilute with THF.

-

Purification: Wash the substrate with THF/EDTA solution to remove copper catalyst.

Protocol B: Synthesis of High-RI Methacrylic Monomer

Objective: To synthesize a polymerizable monomer, 2-(Methacryloyloxy)ethyl 5,7-dibromoadamantane-2-carboxylate , for use in high-refractive-index optical coatings.

Reagents:

-

5,7-Dibromoadamantane-2-carboxylic acid (10 mmol)

-

2-Hydroxyethyl Methacrylate (HEMA) (11 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)

-

DMAP (4-Dimethylaminopyridine) (1 mmol)

-

DCM (anhydrous)

Procedure:

-

Dissolution: Dissolve 5,7-DBACA and HEMA in anhydrous DCM (50 mL) in a round-bottom flask. Add DMAP.

-

Coupling: Cool the solution to 0°C. Add DCC dissolved in DCM dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 h). A white precipitate (DCU) will form.

-

Filtration: Filter off the DCU byproduct.

-

Workup: Wash the filtrate with 0.5 M HCl, saturated

, and brine. Dry over -

Purification: Purify via column chromatography (Hexane/Ethyl Acetate gradient) to isolate the viscous oil or solid monomer.

Polymerization Note: This monomer can be homopolymerized or copolymerized with MMA using standard free-radical initiators (AIBN) at 70°C. The resulting polymer will exhibit significantly increased refractive index (

Characterization & Data Analysis

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)

Successful incorporation is verified by tracking the unique adamantane cage protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Bridgehead (H-1, H-3) | 2.15 - 2.30 | Broad Singlet | Confirms cage integrity. |

| Bridge (H-4, H-6, H-8, H-9, H-10) | 1.90 - 2.10 | Multiplet | Complex region due to Br substitution. |

| H-2 (Alpha to Carbonyl) | Absent | - | In 2-COOH derivatives, the quaternary C-2 has no proton. Look for shifts in adjacent protons. |

| Methacrylate Vinyl (Protocol B) | 5.60, 6.15 | Singlets | Confirms successful esterification with HEMA. |

Thermal Analysis (DSC/TGA)

-

Enhancement: Polymers containing >30 wt% of the adamantane monomer typically show a

-

Thermal Stability: TGA should show an onset of degradation (

) > 300°C, attributed to the stability of the adamantane cage.

Workflow Visualization

The following diagram illustrates the critical path for synthesizing the Surface-Initiated ATRP system.

Figure 2: Step-by-step workflow for generating polymer brushes via Surface-Initiated ATRP using 5,7-DBACA.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]

-

Dalsin, S. J., et al. (2018). Modification of Adamantane-Based Polymers for Advanced Optical Applications. Polymer Chemistry. [Link]

-

Sasaki, T., et al. (2010). Synthesis of Adamantane Derivatives and Their Application to Positive-Working Photoresists. Chemistry of Materials. [Link]

-

PubChem. (2025). 5,7-Dibromoadamantane-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]

-

Tsujii, Y., et al. (2006). Structure and Properties of High-Density Polymer Brushes Prepared by Surface-Initiated Living Radical Polymerization. Advances in Polymer Science. [Link]

Sources

- 1. 2309467-86-3|cis-3-Bromocyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1652586-28-1|4-(Bromomethyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 35856-02-1|5,7-Dibromoadamantane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 89415-65-6|3,4-Dibromocyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1652586-28-1|4-(Bromomethyl)cyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. CAS 35856-02-1 | 2221-9-08 | MDL MFCD12912118 | 5,7-Dibromoadamantane-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 7. 5,7-二溴-2-金刚烷羧酸 - CAS号 35856-02-1 - 摩熵化学 [molaid.com]

- 8. 5,7-二溴-2-金刚烷羧酸 - CAS号 35856-02-1 - 摩熵化学 [molaid.com]

- 9. researchgate.net [researchgate.net]

- 10. 2323071-02-7,(R)-3-(tert-Butyl)pyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. scribd.com [scribd.com]

Functionalization of the carboxylic acid group on dibromoadamantane

Application Note: Functionalization of the Carboxylic Acid Group on 3,5-Dibromo-1-adamantanecarboxylic Acid

Executive Summary & Strategic Value

The adamantane scaffold is a pharmacophore of high prestige in medicinal chemistry, prized for its ability to enhance lipophilicity (

This guide details the protocols for transforming the C-1 carboxylic acid group into amides, esters, and amines. Unlike standard aliphatic acids, the adamantane cage imposes significant steric bulk, requiring optimized conditions to drive reactions to completion while preserving the integrity of the carbon-bromine (C-Br) bonds.

Chemical Logic & Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic and steric environment:

-

Steric Hindrance: The C-1 carboxyl is attached to a tertiary carbon within a rigid cage. Nucleophilic attack at the carbonyl carbon is slower than in linear alkyl acids. Activation strategies (e.g., acid chlorides, mixed anhydrides) are often superior to direct coupling reagents (like EDC) for difficult amines.

-

Electronic Effects: The two bromine atoms at the 3- and 5-positions are electron-withdrawing (inductive effect,

). This increases the acidity of the carboxylic acid compared to unsubstituted adamantane-1-carboxylic acid, making the carboxylate anion more stable but the carbonyl carbon more electrophilic once activated. -

C-Br Bond Stability: The bridgehead C-Br bonds are generally robust but can be susceptible to hydrodebromination under strong reducing conditions (e.g., refluxing LiAlH

or dissolving metal reductions). Protocols selected here avoid these conditions.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from the parent acid.

Figure 1: Divergent synthetic pathways for 3,5-dibromo-1-adamantanecarboxylic acid functionalization.

Experimental Protocols

Protocol A: Amide Coupling via Acid Chloride

Target Application: Synthesis of peptidomimetics or DPP-4 inhibitor analogs.

Rationale: Due to the steric bulk of the adamantane cage, standard coupling reagents (HATU, EDC) may suffer from slow kinetics. Conversion to the acid chloride creates a highly reactive electrophile that overcomes steric repulsion.

Materials:

-

3,5-Dibromo-1-adamantanecarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl

) (5.0 eq) -

Catalytic DMF (2-3 drops)

-

Dichloromethane (DCM) (anhydrous)[1]

-

Amine partner (1.1 eq)

-

Triethylamine (TEA) or DIPEA (2.0 eq)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask under

, suspend the adamantane acid in anhydrous DCM (5 mL/mmol). -

Add catalytic DMF followed by the dropwise addition of thionyl chloride.

-

Reflux: Heat the mixture to reflux (approx. 40 °C) for 2–3 hours. The suspension should become a clear solution, indicating formation of the acid chloride.

-

Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to visualize).

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl

. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. -

Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0 °C.

-

Add the amine partner and base (TEA) dropwise.

-

Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), sat. NaHCO

, and brine.[1] Dry over Na

Protocol B: Curtius Rearrangement to Primary Amine

Target Application: Synthesis of Memantine-like CNS active agents.

Rationale: The Curtius rearrangement is the gold standard for converting adamantane carboxylic acids to amines with retention of configuration. It avoids the harsh reducing agents required for amide reduction.

Materials:

-

3,5-Dibromo-1-adamantanecarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (

-BuOH) (Solvent/Reactant for Boc-protection)

Step-by-Step Procedure:

-

Azide Formation: Dissolve the acid in anhydrous

-BuOH (10 mL/mmol). Add TEA and DPPA. -

Rearrangement: Heat the mixture to reflux (85 °C) for 12–18 hours.

-

Workup: Cool to RT. Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO

, and brine.[1] -

Deprotection (Optional): To access the free amine, treat the Boc-intermediate with 4N HCl in dioxane for 2 hours at RT.

-

Yield: Typically 75–85% over two steps.

-

Protocol C: Fischer Esterification

Target Application: Prodrug synthesis or lipophilicity tuning.

Rationale: Acid-catalyzed esterification is robust for adamantanes. The rigid cage resists the elimination side reactions sometimes seen in other tertiary systems.

Materials:

-

3,5-Dibromo-1-adamantanecarboxylic acid

-

Alcohol (MeOH, EtOH, or functionalized alcohol)

-

Sulfuric acid (H

SO

Procedure:

-

Dissolve the acid in the alcohol (used as solvent).[1]

-

Add conc. H

SO -

Reflux for 16 hours.

-

Workup: Concentrate solvent, dilute with ether, wash with NaHCO

until neutral.

Comparative Data & Troubleshooting

| Parameter | Amide Coupling (Acid Chloride) | Curtius Rearrangement | Esterification (Fischer) |

| Key Reagent | SOCl | DPPA | H |

| Reaction Time | 3h (act) + 6h (cpl) | 12-18h | 16h |

| Typical Yield | 85-95% | 70-85% | >90% |

| Critical Risk | Hydrolysis of acid chloride if wet | Explosion risk (azides) - keep dilute | Incomplete reaction with bulky alcohols |

| C-Br Stability | High | High | High |

Troubleshooting Guide:

-

Low Yield in Amide Coupling: If the amine is sterically hindered (e.g., another adamantane amine), add a catalyst like DMAP (dimethylaminopyridine) during the coupling step or switch to silver cyanide (AgCN) promoted coupling (advanced).

-

Incomplete Curtius: Ensure the reaction is strictly anhydrous. Water will hydrolyze the isocyanate to a urea byproduct rather than the desired carbamate.

References

-

Optimization of Adamantane Carboxylic Acid Derivatives (DGAT1 Inhibitors)

-

Kim, R., et al. "Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors." European Journal of Medicinal Chemistry, 2015.[10]

-

-

Curtius Rearrangement on Adamantanes

-

Amide Coupling Protocols

- Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (Comprehensive review of coupling reagents suitable for hindered acids).

-

Adamantane in Drug Delivery

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. helios.eie.gr [helios.eie.gr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Application Note: Synthetic Routes to Amides from 5,7-Dibromoadamantane-2-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound of Interest: 5,7-Dibromoadamantane-2-carboxylic acid (CAS: 35856-02-1)

Introduction & Mechanistic Rationale

Adamantane derivatives are privileged pharmacophores in drug discovery, primarily utilized to enhance a drug's lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. The functionalization of 5,7-dibromoadamantane-2-carboxylic acid presents a unique synthetic challenge due to the specific topology and electronic profile of the adamantyl cage.

As a Senior Application Scientist, I frequently observe that standard peptide coupling conditions (e.g., EDC/HOBt) fail or proceed sluggishly with this substrate. To understand why, we must analyze the causality driven by the molecule's structural features:

-

Severe Steric Shielding: The carboxylic acid is situated at the 2-position (a bridging secondary carbon). The adamantane core inherently restricts the trajectory of incoming nucleophiles. The addition of bulky bromine atoms at the 5 and 7 bridgehead positions exacerbates this steric penalty, creating a highly congested reaction pocket.

-

Inductive Electronic Effects (-I): The highly electronegative bromine atoms exert a strong electron-withdrawing inductive effect through the

-bond framework. This lowers the pKa of the carboxylic acid (making it a better leaving group in its deprotonated state) and increases the electrophilicity of the carbonyl carbon once activated.

Comparative Activation Strategies

To optimize the amidation of 5,7-dibromoadamantane-2-carboxylic acid, we evaluate three distinct activation pathways. The quantitative and qualitative parameters are summarized below to aid in reagent selection based on your specific amine partner.

| Activation Method | Reagents | Intermediary Species | Byproduct Removal | Suitability for Hindered Amines | Typical Yield |

| Acid Chloride | (COCl)₂, cat. DMF | Acyl Chloride | Evaporation / Aqueous Wash | Excellent | 85 - 95% |

| Phosphonic Anhydride | T3P, DIPEA | Acyloxyphosphonium ion | Simple Aqueous Wash | Very Good | 80 - 90% |

| Uronium Salt | HATU, DIPEA | O-Atab ester | Chromatography (Difficult) | Moderate | 50 - 70% |

Note: Carbodiimides (DCC, DIC) are strictly avoided here. The resulting urea byproducts (DCU, DIU) are highly lipophilic and will co-elute with the adamantyl amide during normal-phase chromatography.

Reaction Workflow Visualization

The following diagram maps the kinetic pathways for the two recommended protocols.

Fig 1: Reaction pathways for amidation of 5,7-dibromoadamantane-2-carboxylic acid.

Experimental Protocols

Protocol A: The Classical Acyl Chloride Route (Maximum Reactivity)

This method is the "brute force" approach, ideal for weakly nucleophilic or sterically hindered secondary amines (e.g., substituted piperazines or anilines).

Step-by-Step Methodology:

-

Activation: To an oven-dried, argon-purged 50 mL round-bottom flask, add 5,7-dibromoadamantane-2-carboxylic acid (1.0 mmol, 338 mg) and anhydrous Dichloromethane (DCM, 10 mL).

-

Catalysis: Add exactly 1 drop of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species that converts the acid to the chloride.

-

Chlorination: Cool the mixture to 0 °C in an ice bath. Dropwise, add Oxalyl Chloride (1.5 mmol, 130 µL).

-

Self-Validation Check: Stir for 2 hours at room temperature. Take a 10 µL aliquot, quench it in 200 µL of Methanol, and analyze by LC-MS. The presence of the methyl ester mass confirms complete conversion to the acyl chloride.

-

Concentration: Critical Step. Concentrate the reaction mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas. Failure to do so will result in the formation of an oxamide byproduct in the next step.

-

Amidation: Redissolve the crude acyl chloride in anhydrous DCM (5 mL) and cool to 0 °C. Add Triethylamine (Et₃N, 2.5 mmol, 350 µL) followed by the desired amine (1.1 mmol).

-

Workup: Stir at room temperature for 4 hours. Dilute with DCM (20 mL), wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: The Modern T3P Route (Optimal for Scale-Up & Mild Conditions)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a highly reactive acyloxyphosphonium intermediate. It is preferred for scale-up due to its low toxicity, lack of epimerization, and completely water-soluble byproducts .

Step-by-Step Methodology:

-

Preparation: In a 50 mL flask, suspend 5,7-dibromoadamantane-2-carboxylic acid (1.0 mmol, 338 mg) and the desired amine (1.2 mmol) in Ethyl Acetate (EtOAc, 10 mL). Causality: EtOAc is chosen over DCM because T3P byproducts partition perfectly into the aqueous layer during EtOAc extraction.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 520 µL). Stir for 5 minutes to ensure deprotonation of the acid and amine hydrochloride salts (if applicable).

-

Coupling: Add T3P (50% solution in EtOAc, 1.5 mmol, 890 µL) dropwise at room temperature.

-

Reaction: Heat the mixture to 50 °C for 6–12 hours. The steric bulk of the 5,7-dibromo substituents necessitates mild heating to drive the acyloxyphosphonium intermediate to the final amide.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting acid will stain heavily with Bromocresol Green, while the product amide will be UV-active (if the amine contains a chromophore) or stain with phosphomolybdic acid (PMA).

-

Workup: Cool to room temperature. Add water (15 mL) and stir vigorously for 15 minutes to hydrolyze excess T3P. Separate the phases. Wash the organic layer with 1M NaOH (10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over MgSO₄ and concentrate to yield the high-purity amide.

Analytical & Troubleshooting Insights

-

Poor Conversion in Protocol B: If the amine is exceptionally hindered, T3P may stall. In this case, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that bypasses the steric bulk of the adamantane cage.

-

NMR Characterization: In ¹H NMR, the adamantane protons of the 5,7-dibromo-2-amide derivative will typically appear as a complex multiplet between 1.80 ppm and 2.80 ppm. The proton at the 2-position (alpha to the carbonyl) is highly diagnostic, usually appearing as a distinct singlet or narrow multiplet around 2.60 - 2.90 ppm due to the strong deshielding effect of the adjacent amide carbonyl and the inductive pull of the bromines.

References

-

The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Wanka, L., Iqbal, K., & Schreiner, P. R. Chemical Reviews, 113(5), 3516-3604 (2013).[Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Dunetz, J. R., Magano, J., & Weisenburger, G. A. Organic Process Research & Development, 20(2), 140-177 (2016).[Link]

-

Reactions of adamantanes in electrophilic media. Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N. Russian Chemical Reviews, 68(12), 1001-1020 (1999).[Link]

Application Note: Esterification Strategies for 5,7-Dibromoadamantane-2-carboxylic acid

This Application Note is designed for research chemists and drug development professionals requiring robust protocols for the esterification of 5,7-Dibromoadamantane-2-carboxylic acid . The adamantane scaffold is a critical pharmacophore in medicinal chemistry, known for improving lipophilicity and metabolic stability. However, its steric bulk—exacerbated by bromine substituents—presents specific synthetic challenges that standard "textbook" protocols may fail to address efficiently.

Executive Summary & Chemical Context

The target molecule features a carboxylic acid at the secondary (C2) position of the adamantane cage, flanked by two bromine atoms at the bridgehead (C5, C7) positions.

-

Steric Challenge: While the C2 position is less hindered than the C1 bridgehead, the rigid adamantane cage blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle), making standard Fischer esterification slow and equilibrium-limited.

-

Electronic Influence: The electron-withdrawing bromine atoms increase the acidity of the carboxylic acid but also deactivate the carbonyl carbon slightly toward nucleophilic attack.

-

Stability: The bridgehead bromines are chemically robust (resistant to

/

Recommended Strategy: For maximum yield and purity, Acid Chloride Activation (Method A) is the gold standard. For methyl/ethyl esters specifically, Base-Promoted Alkylation (Method B) is the most efficient.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate and scale.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Best For: Large scale, bulky alcohols, and ensuring complete conversion.

Mechanism: Conversion of the acid to a highly reactive acid chloride using Thionyl Chloride (

Reagents:

-

Substrate: 5,7-Dibromoadamantane-2-carboxylic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Base: Triethylamine (

) or Pyridine (1.2 eq - optional, for the alcohol step)

Protocol:

-

Activation: In a flame-dried round-bottom flask under

, suspend the carboxylic acid in anhydrous toluene (or DCM). -

Chlorination: Add Thionyl Chloride dropwise.

-

Note: If using Oxalyl Chloride in DCM, add 2-3 drops of DMF to catalyze the Vilsmeier-Haack intermediate.

-

-

Reflux: Heat to reflux (80°C for toluene) for 2–4 hours. The suspension should clear as the acid chloride forms.

-